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N(4)-methylcytosine - 6220-47-9

N(4)-methylcytosine

Catalog Number: EVT-292181
CAS Number: 6220-47-9
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N(4)-methylcytosine (4mC) is a natural modification of cytosine in DNA, where a methyl group is attached to the N4 nitrogen atom of the cytosine base [, , ]. Unlike its more prevalent counterpart, 5-methylcytosine (5mC), which plays a crucial role in eukaryotic epigenetics, 4mC is primarily found in prokaryotes, particularly thermophiles [, ].

  • Restriction-Modification Systems: Serving as a component of bacterial defense mechanisms against foreign DNA, 4mC modifications can render DNA resistant to cleavage by specific restriction enzymes [, , ]. This is crucial for protecting the bacterial genome from bacteriophage infection.
  • Epigenetic Regulation: Although less explored than 5mC, there is growing evidence suggesting 4mC's potential role in gene expression regulation [].
Future Directions
  • Elucidating the Role of 4mC in Epigenetic Regulation: Further research is needed to fully understand the potential role of 4mC in bacterial gene regulation and its implications in bacterial adaptation and pathogenesis [].

N(6)-methyladenine

  • Compound Description: N(6)-methyladenine is a methylated DNA base, formed by the addition of a methyl group to the N6 position of adenine. Like N(4)-methylcytosine, N(6)-methyladenine is involved in bacterial restriction-modification systems. [, , , , ]
  • Relevance: Both N(6)-methyladenine and N(4)-methylcytosine are products of bacterial DNA methyltransferases and play a role in protecting bacterial DNA from restriction endonucleases. These modifications are part of a system that helps bacteria distinguish between self and foreign DNA. [, , , , ] While both are methylated bases, they differ in the base being modified (adenine vs. cytosine) and the position of the methyl group.

5-methylcytosine (5mC)

  • Compound Description: 5-methylcytosine (5mC) is a methylated form of cytosine, where the methyl group is attached to the 5th carbon atom of the cytosine ring. It's a common epigenetic mark in eukaryotes and some prokaryotes, playing a role in gene expression regulation, genomic imprinting, and transposon silencing. [, , ]

S-adenosyl methionine (SAM)

  • Compound Description: S-adenosyl methionine (SAM) is a coenzyme involved in various metabolic pathways, including methylation reactions. It acts as a methyl group donor in the formation of methylated DNA bases, including N(4)-methylcytosine, by DNA methyltransferases. [, , ]
  • Relevance: S-adenosyl methionine (SAM) is the essential methyl donor used by DNA methyltransferases to create N(4)-methylcytosine and other methylated bases. SAM plays a direct role in the methylation reaction, transferring its methyl group to the target base. [, , ]
Source and Classification

N(4)-methylcytosine can be synthesized naturally through the action of specific methyltransferases, such as N4-cytosine methyltransferases. These enzymes facilitate the transfer of a methyl group from S-adenosylmethionine to cytosine residues in DNA. The classification of N(4)-methylcytosine falls under nucleobase modifications, which are critical for understanding the complexities of genetic regulation and epigenetic phenomena.

Synthesis Analysis

Methods

N(4)-methylcytosine can be synthesized through several chemical methods, including:

  • Phosphoramidite Synthesis: This method involves starting with silylated uridine and employing standard phosphoramidite chemistry to introduce the methyl group at the N(4) position. The process typically requires anhydrous solvents and careful control of reaction conditions to avoid degradation or undesired side reactions .
  • Chemical Methylation: Another approach involves using methylating agents such as methyl iodide in conjunction with bases like sodium hydride to achieve selective methylation at the N(4) position of cytidine derivatives .

Technical Details

The synthesis of N(4)-methylcytidine involves multiple purification steps, including silica gel chromatography and analytical thin-layer chromatography (TLC) to ensure high purity and yield. For example, an 82% yield was reported using a combination of sodium hydride and methyl iodide under controlled conditions .

Molecular Structure Analysis

Structure

The molecular structure of N(4)-methylcytosine retains the core structure of cytosine with a methyl group attached to the nitrogen at position 4. This modification can influence hydrogen bonding patterns and base pairing during DNA replication and transcription.

Data

Chemical Reactions Analysis

Reactions

N(4)-methylcytosine participates in various biochemical reactions, particularly in relation to DNA polymerases during replication and repair processes. It has been demonstrated that certain DNA polymerases can incorporate N(4)-methylcytidine into newly synthesized strands without significant loss of fidelity .

Technical Details

The incorporation efficiency of N(4)-methylcytosine into DNA is influenced by factors such as enzyme specificity and reaction conditions. For instance, Taq DNA polymerase has shown compatibility with N(4)-methyl-dCTP during polymerase chain reaction (PCR) processes, allowing for its use in various nucleic acid amplification techniques .

Mechanism of Action

Process

The mechanism by which N(4)-methylcytosine exerts its effects involves modulation of base pairing fidelity and enzyme recognition. The presence of a methyl group at the N(4) position can alter hydrogen bonding interactions, potentially leading to changes in transcriptional outcomes or replication accuracy.

Data

Studies indicate that N(4)-methylcytosine can either stabilize or destabilize base pairing depending on its conformation within the DNA helix. This dual role highlights its significance in fine-tuning gene expression and maintaining genomic integrity .

Physical and Chemical Properties Analysis

Physical Properties

N(4)-methylcytosine is typically characterized as a white solid when isolated as a pure compound. Its solubility varies depending on the solvent used but is generally soluble in polar organic solvents.

Chemical Properties

The chemical properties include its ability to participate in hydrogen bonding similar to unmodified cytosine while also exhibiting unique interactions due to the presence of the methyl group. This modification can influence melting temperatures and stability profiles of nucleic acid duplexes containing N(4)-methylcytidine .

Applications

Scientific Uses

N(4)-methylcytosine has several important applications in scientific research:

  • Epigenetic Studies: It serves as a marker for studying epigenetic modifications and their roles in gene regulation across different organisms.
  • Synthetic Biology: Used in designing modified oligonucleotides for applications such as gene editing and synthetic gene circuits.
  • DNA Sequencing: Incorporation into sequencing reactions allows for enhanced resolution and specificity during analysis .
Introduction to N4-Methylcytosine: Biological Significance and Epigenetic Context

Chemical Structure and Distinction from Other DNA Modifications

N(4)-methylcytosine (4mC) is a pyrimidine nucleobase derivative with the chemical formula C₅H₇N₃O and a molecular weight of 125.13 g/mol. It features a methyl group (-CH₃) covalently bonded to the exocyclic amino group (N⁴ position) of cytosine (Table 1) [3]. This structural configuration fundamentally differs from:

  • C5-methylcytosine (5mC): Methylation at the C5 carbon ring position, dominant in eukaryotic epigenetics.
  • N6-methyladenine (6mA): Methylation of the N⁶ position in adenine, prevalent in prokaryotes and some eukaryotes [2] [6].

Table 1: Chemical Properties of 4mC

PropertyValue
Chemical FormulaC₅H₇N₃O
IUPAC Name4-(methylamino)pyrimidin-2(1H)-one
Average Mass125.12860 g/mol
SMILES NotationCNc1cc[nH]c(=O)n1
Key Structural MotifMethylation at cytosine N⁴ position

The N⁴-methylation alters hydrogen bonding capacity and steric bulk, enabling unique protein-DNA interactions compared to C5-methylation [4].

Evolutionary Conservation: Prokaryotic Origins vs. Eukaryotic Adoption

4mC exhibits distinct evolutionary trajectories across biological domains:

  • Prokaryotic Prevalence: 4mC functions primarily within bacterial restriction-modification (R-M) systems. It is enriched in thermophiles (e.g., Geobacillus stearothermophilus, Thermus aquaticus) and pathogens (e.g., Moraxella bovis), serving as a defense mechanism against foreign DNA [3] [9]. Approximately 75% of bacterial methylomes contain 4mC, often co-occurring with 6mA [6].
  • Eukaryotic Adoption: Historically considered prokaryote-specific, 4mC was recently identified in bdelloid rotifers (Adineta vaga) via horizontal gene transfer. Genomic analysis confirms a bacterial-origin amino-methyltransferase (N4CMT) was integrated >60 million years ago (Figure 1). This enzyme, fused with a eukaryotic chromodomain, deposits 4mC at transposons and tandem repeats, indicating co-option for epigenetic silencing [2] [6].

Figure 1: Evolutionary History of N4CMTBacterial N4-MTaseHorizontal TransferBdelloid RotifersFusion with ChromodomainEpigenetic Silencing Complex

Crucially, rotifers lack canonical eukaryotic C5-methyltransferases (DNMT1/DNMT3), suggesting 4mC functionally replaced 5mC in their epigenome [2] [6].

Functional Roles in Genome Stability, Restriction-Modification Systems, and Gene Regulation

Restriction-Modification (R-M) Systems

In bacteria, 4mC is a cornerstone of R-M systems:

  • Self-DNA Protection: Methylation of host DNA at specific motifs (e.g., TCGA, CCSGG) prevents cleavage by cognate restriction endonucleases.
  • Foreign DNA Degradation: Unmethylated invading DNA is cleaved, providing immunity against phages and plasmids [3] [9].This system maintains species-specific methylation patterns critical for bacterial genome integrity [4] [6].

Transcriptional Regulation

4mC modulates gene expression in prokaryotes:

  • Promoter Modulation: Methylation near promoters alters RNA polymerase binding, repressing or activating genes involved in virulence, sporulation, and stress response.
  • Replication Fidelity: 4mC enrichment at replication origins ensures accurate chromosome segregation [9].

Eukaryotic Epigenetic Silencing

In bdelloid rotifers, 4mC has evolved novel regulatory functions:

  • Transposon Control: 4mC deposition at active transposable elements suppresses mobility, maintaining genomic stability in transposon-poor genomes.
  • Chromatin Remodeling: N4CMT’s chromodomain binds H3K9me3 (a histone mark for silenced chromatin), creating a "histone-read-DNA-write" architecture. Conversely, SETDB1 histone methyltransferases exhibit enhanced binding to 4mC-DNA, forming a "DNA-read-histone-write" feedback loop (Figure 2) [2] [6].

Figure 2: 4mC-Mediated Silencing Circuit in RotifersN4CMT-ChromodomainBinds H3K9me3Deposits 4mC4mC-DNARecruits SETDB1Deposits H3K9me3Silenced Chromatin

Table 2: Functional Roles of 4mC Across Biological Domains

DomainPrimary FunctionGenomic TargetsBiological Outcome
ProkaryotesR-M SystemsSpecies-specific motifs (e.g., TCGA)Host DNA protection
ProkaryotesTranscriptional RegulationPromoters, replication originsVirulence, stress response
Eukaryotes (Rotifers)Epigenetic SilencingTransposons, tandem repeatsGenome stability, HGT regulation

Properties

CAS Number

6220-47-9

Product Name

N(4)-methylcytosine

IUPAC Name

6-(methylamino)-1H-pyrimidin-2-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9)

InChI Key

PJKKQFAEFWCNAQ-UHFFFAOYSA-N

SMILES

CNC1=CC=NC(=O)N1

Synonyms

4-methylaminocytosine
N(4)-methylcytosine

Canonical SMILES

CNC1=CC=NC(=O)N1

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